molecular formula C16H18BrNO5 B1390986 Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate CAS No. 1160474-41-8

Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate

Cat. No.: B1390986
CAS No.: 1160474-41-8
M. Wt: 384.22 g/mol
InChI Key: MBRIJPVDNOEXMN-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate (CAS: 1160474-41-8) is a brominated benzofuran derivative with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and an ethyl ester at the 2-position. Its molecular formula is C₁₆H₁₈BrNO₅, with a molecular weight of 384.22 g/mol. Key physical properties include a predicted density of 1.444±0.06 g/cm³, a boiling point of 423.9±45.0 °C, and a melting point of 128–130 °C . This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of heterocyclic scaffolds for drug discovery.

Properties

IUPAC Name

ethyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO5/c1-5-21-14(19)13-12(18-15(20)23-16(2,3)4)10-8-9(17)6-7-11(10)22-13/h6-8H,5H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRIJPVDNOEXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate (CAS No. 1160474-41-8) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Molecular Formula: C₁₆H₁₈BrNO₅
Molecular Weight: 384.22 g/mol
Melting Point: 128–130 °C

The compound features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a benzofuran ring, contributing to its unique chemical behavior and potential biological activity .

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors in biological systems. The presence of the Boc-protected amino group allows for selective binding to target proteins, which may modulate their activity and influence various cellular pathways .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related benzofuran derivatives have shown cytotoxic effects against various cancer cell lines including:

  • HepG2 (liver hepatocellular carcinoma)
  • A2780 (ovarian carcinoma)
  • MCF7 (breast adenocarcinoma)

In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a potential therapeutic role in cancer treatment .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Similar benzofuran derivatives have been evaluated for their ability to inhibit microbial growth, indicating that this compound may possess similar effects against various pathogens .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Study Investigated the cytotoxic effects of benzofuran derivatives on cancer cell lines; compounds showed IC50 values indicating potent activity against MCF7 cells .
Antimicrobial Evaluation Assessed the growth inhibition of bacterial strains; benzofuran derivatives demonstrated effective antimicrobial activity .
Mechanistic Insights Explored the binding interactions between the compound and target proteins; revealed insights into its mechanism of action through enzyme inhibition.

Synthesis and Production

The synthesis of this compound typically involves multiple steps, starting with the bromination of a benzofuran derivative followed by the introduction of the Boc-protected amino group. The final step includes carboxylation to yield the target molecule. Optimization of reaction conditions is crucial for achieving high yield and purity in both laboratory and industrial settings .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate is primarily utilized in the synthesis of bioactive compounds. The presence of the benzofuran structure is known to exhibit various biological activities, including anti-inflammatory and anticancer properties. Research indicates that derivatives of benzofuran can interact with biological targets effectively, making this compound a candidate for further pharmacological studies .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be tailored for specific applications, such as agrochemicals or pharmaceuticals. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amines during chemical reactions, facilitating multi-step syntheses .

Structural Studies

Crystallographic studies of this compound have provided insights into its molecular conformation and hydrogen bonding interactions. Such studies reveal significant details about its crystal structure, which can influence its reactivity and interaction with other molecules .

Case Studies

Study Focus Findings
Anti-cancer Activity Evaluated the efficacy of benzofuran derivativesShowed promising results against certain cancer cell lines, indicating potential for further development .
Synthesis Methodology Developed new synthetic routes using ethyl 5-bromo compoundHighlighted the efficiency of using this compound as a precursor for complex molecules .
Crystallography Analyzed crystal structure via X-ray diffractionRevealed important structural features that impact biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate is compared to structurally and functionally related compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound Benzofuran Br, Boc-amino, ethyl ester 384.22 Intermediate for bioactive heterocycles
Ethyl 4-((3-((tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate Pyrimidine Cl, Boc-amino, ethyl ester, aryl amino group 393.81 Antiviral/anticancer agent precursor
Methyl 2-({(rac)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-1,3-thiazole-4-carboxylate Thiazole Boc-amino, benzyloxy, methyl ester 424.50 Peptidomimetic synthesis
2-Methyl-benzofuran-5-carboxylic acid Benzofuran Methyl, carboxylic acid 176.17 Building block for polymer/fine chemicals

Key Observations

Core Structure Influence

  • The benzofuran core (present in the target compound and 2-Methyl-benzofuran-5-carboxylic acid) imparts planarity and aromaticity, enhancing π-π stacking interactions in drug-receptor binding. In contrast, pyrimidine (e.g., compound from ) and thiazole (e.g., compound from ) cores offer distinct electronic profiles, influencing solubility and metabolic stability .

Functional Group Effects The Boc-protected amino group in the target compound and its pyrimidine/thiazole analogues serves as a temporary protective strategy during multi-step syntheses, preventing unwanted side reactions . Halogen substituents (Br in the target compound vs. Cl in the pyrimidine analogue) affect reactivity: bromine’s higher atomic weight and polarizability may enhance electrophilic substitution rates compared to chlorine .

Physical Properties

  • The ethyl ester in the target compound contributes to higher molecular weight (384.22 g/mol) and predicted boiling point (423.9 °C) compared to methyl esters (e.g., thiazole derivative, 424.50 g/mol), which typically exhibit lower thermal stability .

Synthetic Utility

  • The target compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the pyrimidine analogue’s chlorine allows nucleophilic aromatic substitution, diversifying downstream derivatization pathways .

Preparation Methods

Synthesis of the Benzofuran Core

The initial step involves constructing the benzofuran ring system, often through cyclization of appropriately substituted phenolic or salicylaldehyde derivatives with α-haloketones or related intermediates. A typical route includes:

  • Starting Material: Salicylaldehyde derivatives or ortho-hydroxyaryl ketones.
  • Reaction Conditions: Acidic or basic cyclization using reagents such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃).
  • Outcome: Formation of the benzofuran nucleus with reactive sites at the 1- and 2-positions.

Bromination at the 5-Position

Selective bromination at the 5-position of the benzofuran is achieved using electrophilic bromination agents such as:

  • Reagent: Bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
  • Reaction Conditions: Controlled temperature (0–5°C) to prevent polybromination.
  • Outcome: Introduction of a bromine atom at the 5-position, facilitating subsequent substitution reactions.
Step Reagents Conditions Purpose
Bromination Br₂, FeBr₃ 0–5°C Regioselective bromination at C-5

Introduction of the Amino Group with Boc Protection

The amino group at the 3-position is introduced via nucleophilic substitution or amination reactions:

  • Method: Nucleophilic substitution of a suitable leaving group (e.g., halogen) with ammonia or amines, followed by Boc protection.
  • Reagents: Boc anhydride (Boc₂O), base such as triethylamine (TEA), and catalytic DMAP.
  • Reaction Conditions: Room temperature to mild heating (25–50°C).
  • Outcome: Formation of the Boc-protected amino derivative at the 3-position.

Esterification at the 2-Position

The carboxylic acid group is esterified to the ethyl ester:

  • Method: Fischer esterification or direct esterification using ethanol and a catalytic acid like sulfuric acid.
  • Reagents: Ethanol, catalytic sulfuric acid.
  • Reaction Conditions: Reflux under anhydrous conditions.
  • Outcome: Formation of the ethyl ester at the 2-position, completing the target molecule.

Data Table Summarizing the Preparation Methods

Step Starting Material Reagents Conditions Key Outcome References
Benzofuran core synthesis Salicylaldehyde derivative Acidic or basic cyclization 100°C, PPA or POCl₃ Benzofuran ring ,
Bromination Benzofuran derivative Br₂, FeBr₃ 0–5°C 5-bromo benzofuran ,
Amino group introduction Brominated benzofuran NH₃ or amines, Boc₂O, TEA Room temperature Boc-protected amino at C-3 ,
Esterification Carboxylic acid Ethanol, H₂SO₄ Reflux Ethyl ester at C-2 ,

Research Findings and Optimization Strategies

Recent research emphasizes the importance of regioselectivity and protecting group strategies to prevent side reactions. For example:

  • Use of mild bromination conditions minimizes polybromination.
  • Boc protection during amino substitution enhances selectivity and stability.
  • Microwave-assisted esterification can improve yields and reduce reaction times.

Additionally, flow chemistry techniques are increasingly employed to enhance safety and scalability for industrial production.

Notes and Considerations

  • Reaction Control: Precise temperature control during bromination is critical to avoid polybromination.
  • Protecting Groups: Boc protection is preferred for amino groups due to ease of removal under mild acidic conditions.
  • Purification: Crystallization and chromatography are employed after each step to ensure high purity.
  • Safety: Handling brominating agents and strong acids requires appropriate safety measures, including fume hoods and protective equipment.

Q & A

Basic Question: What are the key synthetic routes for introducing the tert-butoxycarbonyl (Boc) amino group at position 3 of the benzofuran scaffold?

Methodological Answer:
The Boc-protected amino group is typically introduced via a multi-step synthesis. A common approach involves:

  • Step 1 : Bromination at position 5 of the benzofuran core using N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution.
  • Step 2 : Direct amination at position 3 via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) using tert-butoxycarbonyl-protected ammonia equivalents.
  • Step 3 : Esterification at position 2 using ethyl chloroformate in the presence of a base like triethylamine to form the carboxylate .
    Critical parameters include temperature control during bromination (to prevent ring degradation) and anhydrous conditions for Boc protection to avoid premature deprotection.

Basic Question: How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer:
Validation involves:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (±5 ppm accuracy).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.3–1.5 ppm (ethyl ester), δ 1.4 ppm (Boc tert-butyl group), and δ 6.5–8.0 ppm (aromatic protons) confirm substituent positions.
    • ¹³C NMR : Signals near δ 165 ppm (ester carbonyl) and δ 155 ppm (Boc carbonyl) verify functional groups.
  • X-Ray Crystallography (if crystals are obtainable) to resolve bond angles and confirm planarity of the benzofuran core, as seen in related structures .

Advanced Question: How do steric effects from the Boc group influence crystallographic packing and solubility?

Methodological Answer:
The bulky Boc group introduces steric hindrance, which:

  • Reduces Crystal Symmetry : Observed in triclinic or monoclinic systems (e.g., P1 or P2₁/c space groups) due to irregular packing .
  • Impacts Solubility : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces it in non-polar solvents. Quantified via Hansen solubility parameters or octanol-water partition coefficients (logP ~2.5–3.0).
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition of the Boc group above 150°C, necessitating low-temperature storage for stability .

Advanced Question: How can conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

Methodological Answer:
Contradictions often arise from:

  • Rotameric States of the Boc Group : Use variable-temperature NMR (VT-NMR) to coalesce split peaks and confirm dynamic rotational barriers.
  • Residual Solvent Effects : Employ deuterated solvents with minimal proton signals (e.g., DMSO-d₆ vs. CDCl₃) and compare with computational predictions (DFT-based NMR simulations, e.g., Gaussian09).
  • Impurity Profiling : LC-MS/MS coupled with ion-mobility spectrometry to distinguish isobaric impurities (e.g., de-brominated byproducts) .

Advanced Question: What computational methods are suitable for modeling the electronic effects of the bromine substituent on reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) level calculations to map electron density distributions. The bromine atom at position 5 withdraws electron density, lowering the HOMO energy (−6.2 eV) and directing electrophilic attacks to position 4 .
  • Molecular Dynamics (MD) Simulations : Predict solvent-accessible surfaces to rationalize nucleophilic substitution kinetics (e.g., SNAr reactions at position 5).
  • Docking Studies : For biological applications, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, noting halogen-bonding propensity of bromine .

Advanced Question: How does the Boc group affect the compound’s stability under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : Boc deprotection occurs rapidly in TFA/DCM (1:1 v/v) at 0°C, releasing CO₂ and tert-butanol. Monitor via FT-IR for loss of the Boc carbonyl peak (~1750 cm⁻¹) .
  • Basic Conditions : The ethyl ester is susceptible to hydrolysis (e.g., NaOH/EtOH), but the Boc group remains intact below pH 10. Use pH-stat titration to optimize hydrolysis rates without deprotection .

Advanced Question: What strategies mitigate racemization during functionalization of the amino group post-Boc removal?

Methodological Answer:

  • Chiral Auxiliaries : Temporarily introduce a chiral directing group (e.g., Evans oxazolidinone) during amide bond formation.
  • Low-Temperature Reactions : Conduct acylations at −20°C to slow racemization kinetics.
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively modify one enantiomer, achieving >98% ee .

Advanced Question: How do substituent effects at position 3 (Boc-amino vs. other groups) alter biological activity?

Methodological Answer:

  • Boc as a Protecting Group : Enables selective deprotection for late-stage diversification (e.g., coupling with boronic acids via Suzuki-Miyaura cross-coupling ).
  • Structure-Activity Relationship (SAR) : Comparative assays (e.g., IC₅₀ in enzyme inhibition) show Boc-amino derivatives exhibit reduced cytotoxicity vs. free amines, likely due to decreased cellular uptake. Validate via fluorescent tagging and confocal microscopy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate

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